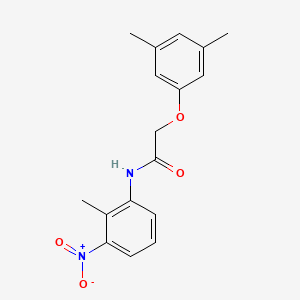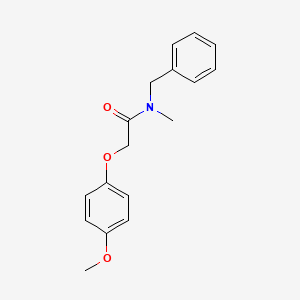![molecular formula C17H14N4OS B5837903 6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and has shown promising results in scientific research.
作用机制
The mechanism of action of 6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it exhibits its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been suggested that it exhibits its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to exhibit potent antitumor, antimicrobial, and antifungal activities. It has also been shown to exhibit fluorescent properties, which make it a potential candidate for use as a fluorescent probe. Additionally, it has been shown to exhibit photosensitizing properties, which make it a potential candidate for use in photodynamic therapy.
实验室实验的优点和局限性
One of the advantages of using 6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent antitumor, antimicrobial, and antifungal activities. This makes it a potential candidate for use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, its fluorescent and photosensitizing properties make it a potential candidate for use in the development of new imaging and therapeutic agents. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for the study of 6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One future direction is the development of new drugs for the treatment of cancer and infectious diseases based on the potent antitumor, antimicrobial, and antifungal activities of this compound. Another future direction is the development of new imaging and therapeutic agents based on its fluorescent and photosensitizing properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成方法
The synthesis of 6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process. The first step involves the reaction of 2-amino-5-methylthiazole with 2-chloro-4-methoxybenzaldehyde in the presence of sodium hydride to form 2-(2-methoxyphenyl)-5-methylthiazole. The second step involves the reaction of 2-(2-methoxyphenyl)-5-methylthiazole with 3-methylphenylacetylene in the presence of copper(I) iodide and triethylamine to form 6-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-triazole. The final step involves the reaction of 6-(2-methoxyphenyl)-3-(3-methylphenyl)-1,2,4-triazole with sulfur and sodium hydroxide to form this compound.
科学研究应用
6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry as it exhibits potent antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
6-(2-methoxyphenyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-6-5-7-12(10-11)15-18-19-17-21(15)20-16(23-17)13-8-3-4-9-14(13)22-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVMKBGADCLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)








![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)